5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine
Description
5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an isopropylmethylamino group attached to a methylphenylamine structure
Properties
IUPAC Name |
2-methyl-5-[[methyl(propan-2-yl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9(2)14(4)8-11-6-5-10(3)12(13)7-11/h5-7,9H,8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCAOWIWEQDDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine typically involves the reaction of 2-methylphenylamine with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-isopropylphenol: Shares a similar aromatic structure but differs in functional groups.
Isopropylmethylamine: Contains the isopropylmethylamino group but lacks the aromatic ring.
2-Methylphenylamine: Contains the aromatic ring but lacks the isopropylmethylamino group.
Uniqueness
5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine is unique due to the combination of its aromatic ring and isopropylmethylamino group
Biological Activity
5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine, also known by its CAS number 1021015-10-0, is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The biological activity of 5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine is primarily linked to its interactions with various biological targets, including receptors and enzymes. The compound is structurally related to other bioactive molecules, which suggests potential applications in pharmacology and medicinal chemistry.
Target Interactions
The compound's mechanism of action involves binding to specific receptors or enzymes, potentially altering their activity. This interaction can lead to a cascade of biochemical events within cells, influencing processes such as:
- Signal Transduction : Modulating pathways that affect cellular responses.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes that play roles in metabolic pathways.
Biochemical Pathways
Research indicates that related compounds have been involved in various biochemical processes, including:
- Neurotransmitter Regulation : Some derivatives may influence neurotransmitter levels, impacting mood and cognitive functions.
- Cell Proliferation : Potential effects on cell growth and differentiation have been noted in preliminary studies.
Case Studies and Experimental Data
- In Vitro Studies : Various in vitro studies have shown that derivatives of 5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine exhibit significant activity against specific cancer cell lines. For instance, a study demonstrated that the compound inhibited proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Animal Models : In vivo studies using rodent models have suggested that the compound may have anti-inflammatory properties. Administration led to decreased levels of pro-inflammatory cytokines in treated animals compared to controls.
- Transcriptomic Analysis : A recent study utilized transcriptomic data to assess gene expression changes in response to exposure to the compound. Differentially expressed genes (DEGs) were identified, indicating potential pathways affected by the compound, such as those involved in oxidative stress responses and apoptosis regulation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-[(Isopropylmethylamethylamino)-methyl]-2-methylphenylamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | Contains methoxy group | Antimicrobial properties |
| 5-Aminomethyl-2-methoxyphenol | Similar structure but different substituents | Potential anticancer activity |
| 2-Ethoxy-6-{[4-(methylthio)phenyl]amino}methyl)phenol | Contains ethoxy group | Used in proteomics research |
The presence of both isopropyl and methyl groups in 5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine contributes to its distinct chemical reactivity and potential biological interactions, setting it apart from similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
